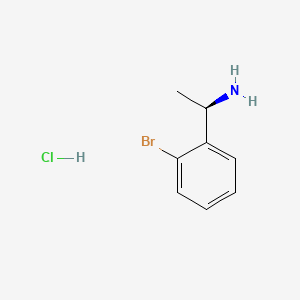

(R)-1-(2-Bromophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (R)-1-(2-Bromophenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-Bromophenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTGUFFHOKLEFK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-17-4 | |

| Record name | (1R)-1-(2-bromophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2-Bromophenyl)ethanamine hydrochloride physical properties

Technical Monograph: (R)-1-(2-Bromophenyl)ethanamine Hydrochloride

Part 1: Compound Profile & Physical Properties[1]

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands where the ortho-bromo handle allows for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining a fixed stereocenter.

Unlike its para-substituted analog (4-bromo), the ortho-substitution pattern introduces significant steric bulk proximal to the amine, influencing both its physical stability and reactivity profile.

Physical Properties Matrix

| Property | Specification / Data | Notes |

| IUPAC Name | (1R)-1-(2-Bromophenyl)ethanamine hydrochloride | |

| CAS (HCl Salt) | 1187931-17-4 | Distinct from free base (113974-24-6). |

| Molecular Formula | C₈H₁₀BrN[1] · HCl | |

| Molecular Weight | 236.54 g/mol | Free base MW: 200.08 g/mol . |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency due to amine salt nature. |

| Melting Point | >180 °C (Decomposition) | Empirical estimation based on ortho-halo benzylamine salts. Exact MP is batch-dependent and rarely indexed in public databases. |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O, Toluene | Suitable for aqueous workups but requires polar organic solvents for reactions. |

| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) typically >98% required for pharma applications. |

Critical Note on Optical Rotation: While the para-isomer (4-bromo) exhibits a specific rotation of

(MeOH), the ortho-isomer's rotation is significantly influenced by the steric twist of the phenyl ring. Do not assume the sign or magnitude matches the para-isomer. It must be determined experimentally for every batch (see Analytical Validation).

Part 2: Synthesis & Manufacturing (The Ellman Protocol)

For high-precision drug development, relying on fractional crystallization of racemates is inefficient and yields poor atom economy. The industry-standard "Self-Validating" protocol for this compound is the Ellman Sulfinamide Synthesis .

This route is superior because it allows for intermediate validation : the diastereomeric purity of the sulfinamide intermediate can be checked before the final hydrolysis, ensuring the final product meets the >98% ee requirement.

The Workflow

-

Condensation: 1-(2-Bromophenyl)ethanone is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

-

Diastereoselective Reduction: The resulting chiral imine is reduced. The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.

-

Deprotection: Acidic cleavage yields the desired amine hydrochloride.

Visual Pathway (DOT/Graphviz)

Figure 1: The Ellman Sulfinamide route ensures stereochemical integrity via a checkable diastereomeric intermediate.

Part 3: Detailed Experimental Protocol

Safety Precaution: 2-Bromophenyl compounds can be skin irritants. Ti(OEt)₄ is moisture-sensitive. Perform all steps under Nitrogen/Argon.

Step 1: Formation of the N-Sulfinyl Imine

-

Charge a dried flask with 1-(2-bromophenyl)ethanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv).

-

Dissolve in anhydrous THF (0.5 M concentration).

-

Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: The solution will turn slightly yellow.

-

Heat to reflux (approx. 65-70 °C) for 16–24 hours. Monitor by TLC or LCMS.

-

Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through Celite.

-

Concentrate the filtrate to yield the crude imine.

Step 2: Diastereoselective Reduction (The Critical Step)

-

Dissolve the crude imine in anhydrous THF (0.2 M).

-

Cool to -48 °C (Dry ice/Acetonitrile bath). Crucial: Lower temperatures maximize diastereoselectivity (dr).

-

Add NaBH₄ (4.0 equiv) slowly.

-

Warm slowly to RT over 4 hours.

-

Validation Point: Take an aliquot of the resulting sulfinamide. Analyze via ¹H NMR. The diastereomeric ratio (dr) should be >95:5. If acceptable, proceed.

Step 3: Cleavage to Hydrochloride Salt

-

Dissolve the purified sulfinamide in MeOH.

-

Add HCl (4M in 1,4-dioxane) (excess, ~4-5 equiv).

-

Stir at RT for 1 hour. The solution typically becomes cloudy as the amine salt forms or remains soluble depending on volume.

-

Concentrate to dryness.

-

Recrystallization: Triturate the solid with Et₂O or cold Acetone to remove sulfinic ester byproducts. Filter to collect the white solid (R)-1-(2-Bromophenyl)ethanamine hydrochloride .

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for drug development, you must validate the Enantiomeric Excess (ee) .

High-Performance Liquid Chromatography (Chiral HPLC)

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt, though free basing pre-injection is recommended).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption).

-

Acceptance Criteria: Area % of (R)-isomer > 98.0%.

Specific Optical Rotation

-

Protocol: Dissolve 100 mg of the HCl salt in 10 mL Methanol (

). -

Measurement: Sodium D-line (589 nm) at 20 °C.[2]

-

Formula:

[2] -

Note: Establish an internal reference standard for the 2-bromo isomer, as literature values vary by concentration and solvent.

Part 5: Handling & Stability

-

Hygroscopicity: Amine hydrochlorides are prone to absorbing atmospheric moisture. Store in a desiccator or under inert atmosphere.

-

Shelf Life: >2 years if stored at 4 °C in a tightly sealed vial.

-

Reactivity: The ortho-bromo group is labile under Lithium-Halogen exchange conditions. Avoid strong bases (e.g., n-BuLi) unless the intention is to lithiate the ring.

References

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, vol. 110, no. 6, 2010, pp. 3600–3740. Link

-

ChemicalBook. "(R)-1-(2-Bromophenyl)ethanamine Product Description and CAS Registry." Link

-

PubChem. "Compound Summary: (1R)-1-(2-bromophenyl)ethanamine." National Library of Medicine. Link

Sources

(R)-1-(2-Bromophenyl)ethanamine hydrochloride CAS number 1187931-17-4

Executive Summary: The "Ortho-Effect" in Chiral Scaffolds

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral building block distinguished by two critical features: its enantiopurity (providing the (R)-stereocenter essential for target selectivity) and the ortho-bromo substitution .[1] Unlike its para- and meta- isomers, the ortho-bromo group exerts significant steric influence, restricting bond rotation in downstream intermediates (atropisomerism potential) and providing a proximal handle for cyclization strategies (e.g., indole or isoquinoline synthesis).

This guide outlines the technical specifications, robust synthetic pathways, and validated quality control protocols required to utilize this scaffold in high-stakes drug discovery campaigns.

Chemical Profile & Specifications

The hydrochloride salt form is preferred for stability, preventing the oxidative degradation common to free primary benzylic amines.

| Parameter | Specification | Technical Note |

| CAS Number | 1187931-17-4 | Specific to the (R)-HCl salt.[1] |

| IUPAC Name | (1R)-1-(2-bromophenyl)ethanamine hydrochloride | |

| Molecular Formula | C₈H₁₁BrClN | Free base: C₈H₁₀BrN |

| Molecular Weight | 236.54 g/mol | Free base MW: 200.08 g/mol |

| Appearance | White to off-white solid | Hygroscopic; store under desiccant.[1] |

| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) typically >98%.[1][2][3] |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, DCM) until free-based. |

| Key Reactivity | 1° Amine (Nucleophile) + Aryl Bromide (Electrophile) | Ortho-position hinders N-alkylation but facilitates intramolecular cyclization.[1] |

Synthetic Pathways: Stereocontrol Strategies[4]

Achieving high enantiomeric excess (ee) is the primary challenge.[1] While classical resolution (crystallization with chiral acids like tartaric acid) is possible, it is yield-limited (max 50%).[1] Modern medicinal chemistry relies on Asymmetric Synthesis .[1]

Route A: The Ellman Auxiliary Method (Medicinal Chemistry Scale)

For gram-scale synthesis where reliability is paramount, the condensation of 2'-bromoacetophenone with (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard.[1]

-

Condensation: Ti(OEt)₄ mediated condensation yields the chiral N-sulfinyl imine.[1]

-

Reduction: Diastereoselective reduction using NaBH₄ (or L-Selectride for higher selectivity) locks the stereochemistry.[1]

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the auxiliary, yielding the target HCl salt.

Route B: Biocatalytic Transamination (Process Scale)

For kilogram-scale manufacturing,

-

Enzyme: (R)-selective

-Transaminase (e.g., from Arthrobacter sp.).[1] -

Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).[1]

-

Advantage: Avoids transition metals; operates in aqueous buffer.[1]

Visualization: Synthetic Workflow Comparison

Figure 1: Comparison of Chemical (Ellman) vs. Biocatalytic synthetic routes. Route A is preferred for lab-scale flexibility; Route B for industrial scalability.[1]

Functionalization & Reactivity Profile[1][5]

The utility of CAS 1187931-17-4 lies in its bifunctionality. The ortho-bromo group is not merely a bystander; it is a reactive handle.[1]

The Ortho-Effect on Nucleophilicity

The steric bulk of the bromine atom at the ortho position creates a "picket fence" effect.[1]

-

Impact: Rates of amide coupling are slightly slower compared to the para-isomer.[1]

-

Optimization: Use highly active coupling reagents (e.g., HATU, COMU) rather than standard EDC/HOBt to drive reactions to completion.

Divergent Synthesis Map[1]

-

Path A (N-Functionalization): Amide/Urea formation.[1] Preserves the Ar-Br handle for late-stage diversification.[1]

-

Path B (C-Functionalization): Suzuki-Miyaura coupling at the Ar-Br.[1]

Experimental Protocol: Derivatization for Enantiomeric Excess (ee) Determination

Direct chiral HPLC of the free amine can be challenging due to peak tailing. Converting the amine to a diastereomeric amide using a Mosher acid derivative or a standard UV-active acid is recommended for robust QC.[1]

Protocol: Benzoylation for Chiral HPLC

Objective: Convert the hygroscopic HCl salt into a stable, UV-active benzamide for precise ee measurement.

Materials:

-

(R)-1-(2-Bromophenyl)ethanamine HCl (20 mg)[1]

-

Benzoyl Chloride (1.2 eq)[1]

-

Triethylamine (3.0 eq)[1]

-

DCM (anhydrous, 2 mL)

Step-by-Step:

-

Free-Basing: Suspend the HCl salt in DCM. Add Triethylamine.[1] The suspension should clear as the free amine is liberated.[1]

-

Acylation: Cool to 0°C. Add Benzoyl Chloride dropwise.

-

Reaction: Stir at RT for 30 minutes. Monitor by TLC (Hexane/EtOAc 7:3).[1]

-

Workup: Quench with sat. NaHCO₃. Extract organic layer, dry over MgSO₄, and concentrate.[4]

-

Analysis: Inject the resulting N-benzyl amide onto the Chiral HPLC.

Analytical Parameters (Reference):

-

Column: Chiralpak AD-H or OD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Expectation: The (R)-enantiomer derivative typically elutes differently than the (S)-counterpart.[1] Racemic standard required for confirmation.[1]

Quality Control & Analytical Logic

Trustworthiness in data comes from self-validating workflows.[1] Never rely on a single data point.[1]

Figure 2: Analytical Decision Tree ensuring identity, chemical purity, and stereochemical integrity.

Safety & Handling

-

Hazard Classification: Causes skin irritation (H315), Serious eye irritation (H319).[5]

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents.[1][6] Avoid contact with metals (potential for catalytic decomposition if Pd residues are present).[1]

References

-

PubChem Compound Summary. (2025). (R)-1-(2-Bromophenyl)ethanamine.[1][7] National Center for Biotechnology Information.[1] Link[1]

- Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet for Chiral 1-(Bromophenyl)ethylamines. Link

-

MDPI. (2021). Biocatalytic Strategies for the Synthesis of Chiral Amines. Molecules. Link[1]

-

ChemSRC. (2025).[1] CAS 1187931-17-4 Entry and Physical Properties. Link

Sources

- 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. jk-sci.com [jk-sci.com]

(R)-1-(2-Bromophenyl)ethanamine hydrochloride molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of (R)-1-(2-Bromophenyl)ethanamine hydrochloride . It is designed for researchers requiring high-purity chiral building blocks for medicinal chemistry campaigns.

Physicochemical Profile, Asymmetric Synthesis, and Quality Control

Executive Summary

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral scaffold used primarily as a building block in the synthesis of complex pharmaceutical agents.[1] Its ortho-bromo substituent provides a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the chiral amine center directs stereochemical integrity in target ligands. This guide addresses the frequent confusion between the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers, providing definitive data for the ortho derivative.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The distinction between the free base and the hydrochloride salt is vital for storage and handling. The salt form is preferred for its enhanced stability and crystallinity.

Core Data Table

| Property | Data | Notes |

| IUPAC Name | (1R)-1-(2-Bromophenyl)ethanamine hydrochloride | |

| Common Name | (R)-2-Bromo-α-methylbenzylamine HCl | |

| CAS Number (Salt) | 1187931-17-4 | Specific to (R)-HCl form [1].[2] |

| CAS Number (Free Base) | 113974-24-6 | Liquid at RT; prone to oxidation. |

| Molecular Formula | C₈H₁₁BrClN | (C₈H₁₀BrN · HCl) |

| Molecular Weight | 236.54 g/mol | Free base: 200.08 g/mol |

| Chirality | (R)-enantiomer | >98% e.e.[1][3] required for pharma use.[1][4][5] |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccator. |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane). |

Structural Analysis

The molecule features a phenyl ring substituted at the ortho position with a bromine atom.[1][6][7][8] This steric bulk near the chiral center (

-

Steric "Lock": The 2-Br substituent restricts rotation around the phenyl-

bond more severely than in 3-Br or 4-Br isomers, often leading to distinct atropisomeric properties in bulky derivatives. -

Electronic Effect: The electron-withdrawing bromine deactivates the ring slightly but serves as an excellent leaving group for palladium-catalyzed cross-couplings.

Synthetic Methodologies

To ensure high enantiomeric excess (e.e.), relying on classical resolution of the racemate is often inefficient (max 50% yield). The preferred "Best Practice" method in modern drug discovery is Asymmetric Synthesis using Ellman’s Sulfinamide . This route is self-validating and scalable.

Protocol: Asymmetric Synthesis via Ellman Auxiliary

This protocol avoids heavy metal catalysts in the stereodefining step, reducing impurity profiles.

Reaction Scheme:

-

Condensation: 2-Bromoacetophenone + (R)-tert-butanesulfinamide → Chiral Imine.

-

Reduction: Diastereoselective reduction (using NaBH₄ or L-Selectride).

-

Deprotection: Acidic hydrolysis to yield the chiral amine salt.

Figure 1: High-fidelity asymmetric synthesis workflow utilizing Ellman's auxiliary chemistry.

Detailed Methodology

-

Imine Formation: Charge a reactor with 2-bromoacetophenone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Reflux for 16h.

-

Checkpoint: Monitor disappearance of ketone via TLC/HPLC.

-

-

Reduction: Cool mixture to -48°C. Add NaBH₄ (4.0 eq) slowly to minimize epimerization. The bulky ortho-bromo group enhances stereoselectivity by blocking one face of the imine [2].

-

Hydrolysis: Quench with brine, filter titanium salts. Treat the organic phase with 4M HCl in dioxane/MeOH. The product precipitates as the hydrochloride salt.

-

Purification: Recrystallize from Isopropanol/MTBE to upgrade e.e. to >99%.

Analytical Characterization & Quality Control

Trustworthiness in data is established through orthogonal analytical methods.

Identification (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (br s, 3H, NH₃⁺), 7.65 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (m, 2H, Ar-H), 4.85 (q, 1H, CH-N), 1.55 (d, 3H, CH₃).

-

Note: The ammonium protons (8.60 ppm) confirm salt formation.

-

Chiral Purity (HPLC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: (R)-isomer > 98.5%; (S)-isomer < 1.5%.

Self-Validating Purity Check

Calculate the Residue on Ignition (ROI). Since the pure HCl salt is organic, ROI should be <0.1%. High ROI indicates residual Titanium from the synthesis or inorganic salts.

Applications in Drug Discovery[1][6][9]

The (R)-1-(2-Bromophenyl)ethanamine scaffold is a "privileged structure" in kinase inhibitor design.

Figure 2: Divergent synthesis utility of the scaffold.

-

Fragment-Based Drug Design (FBDD): The 2-Br group allows the attachment of diverse heteroocycles late in the synthesis, enabling rapid library generation around the chiral amine core.

-

Stereochemical Probe: Used to determine the binding pocket geometry of enzymes; the (R)-isomer often mimics the transition state of natural substrates more closely than the (S)-isomer in specific hydrolase targets.

Handling and Safety (SDS Summary)

-

Hazards: Acute Toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2A).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh to prevent slow hydrolysis or racemization under extreme pH.

References

-

J&K Scientific. (R)-1-(2-Bromophenyl)ethanamine hydrochloride Product Data. Retrieved from (Accessed 2023).

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

-

PubChem. (R)-1-(2-Bromophenyl)ethanamine (Compound Summary). National Library of Medicine. Link

-

Chem-Impex. Chiral Building Blocks: Bromophenyl Ethylamines. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride | 64265-77-6 [buyersguidechem.com]

- 4. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. (R)-(+)-1-(4-Bromphenyl)-ethylamin ≥96.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

(R)-1-(2-Bromophenyl)ethanamine hydrochloride structure and stereochemistry

Technical Guide: (R)-1-(2-Bromophenyl)ethanamine Hydrochloride – Structural Analysis and Synthetic Utility

Executive Summary

(R)-1-(2-Bromophenyl)ethanamine hydrochloride (CAS: 1187931-17-4 for HCl salt; 113974-24-6 for free base) is a high-value chiral building block in medicinal chemistry.[1] Distinguished by its ortho-bromo substituent, this scaffold serves as a critical intermediate for synthesizing atropisomeric biaryls and complex heterocycles via palladium-catalyzed cross-coupling. Its stereogenic center, adjacent to the bulky bromine atom, imparts significant conformational rigidity, making it a privileged motif in the design of neuroactive agents and kinase inhibitors. This guide provides a comprehensive technical analysis of its stereochemistry, validated synthetic protocols, and analytical characterization.

Structural & Stereochemical Analysis

Chemical Identity

-

IUPAC Name: (1R)-1-(2-Bromophenyl)ethan-1-amine hydrochloride

-

Molecular Weight: 236.54 g/mol (salt); 200.08 g/mol (free base)

-

Chirality: (R)-enantiomer (Dextrorotatory (+))

Absolute Configuration (CIP Priority)

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center is C1 (benzylic carbon).

-

Priority 1: -NH₂ (Nitrogen, Atomic Number 7)

-

Priority 2: -C₆H₄Br (Aryl group with Bromine, high atomic mass attached to ring)

-

Priority 3: -CH₃ (Methyl group, Carbon)

-

Priority 4: -H (Hydrogen)

Determination: With the lowest priority group (-H) pointing away (dashed wedge), the sequence 1 → 2 → 3 traces a clockwise path, confirming the (R) configuration.

Conformational Analysis

The ortho-bromo substituent creates significant steric strain (A(1,3)-strain) with the benzylic amine and methyl group. This restricts rotation around the C(aryl)-C(benzylic) bond, often locking the molecule into a preferred conformation where the benzylic hydrogen is coplanar with the aromatic ring to minimize steric clash. This pre-organization is advantageous in binding affinity for target receptors.

Figure 1: CIP Priority Assignment for (R)-1-(2-Bromophenyl)ethanamine.

Synthesis & Manufacturing

Two primary routes are established: Asymmetric Synthesis (Ellman's Auxiliary) for high-purity research scale, and Classical Resolution for industrial bulk manufacturing.

Method A: Asymmetric Synthesis (Ellman Auxiliary)

This method is preferred for generating high enantiomeric excess (>98% ee) without the need for chiral separation.

Protocol:

-

Condensation: React 2'-bromoacetophenone with (R)-(tert-butylsulfinamide) in the presence of Ti(OEt)₄ (Lewis acid/dehydrating agent) in THF to form the chiral N-sulfinyl ketimine.

-

Diastereoselective Reduction: Reduce the ketimine using L-Selectride or NaBH₄. The bulky ortho-bromo group and the chiral auxiliary direct the hydride attack. Note: For aryl alkyl ketones, reduction of the (R)-imine typically yields the (R)-amine stereochemistry, but this should be verified via HPLC.

-

Hydrolysis: Cleave the sulfinyl group using HCl in dioxane/methanol to yield the target hydrochloride salt.

Figure 2: Ellman Auxiliary Synthesis Route for High-Fidelity Stereocontrol.

Method B: Classical Resolution (Industrial)

For kilogram-scale production, resolution of racemic 1-(2-bromophenyl)ethanamine is cost-effective.

-

Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.

-

Process: The racemate is mixed with the chiral acid in ethanol/water. The diastereomeric salt of the (R)-amine crystallizes out due to lower solubility.

-

Liberation: The salt is treated with NaOH, extracted, and converted to the HCl salt.

Analytical Characterization

To ensure "Trustworthiness" in experimental data, the following parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (Chemical) | ≥ 98.0% | HPLC (C18, MeCN/H₂O + TFA) |

| Enantiomeric Excess | ≥ 98.0% ee | Chiral HPLC (Daicel Chiralpak AD-H or Crownpak CR) |

| Optical Rotation | Polarimetry (Note: (S) is levorotatory (-)) | |

| ¹H NMR (DMSO-d₆) | δ 8.6 (br s, 3H, NH₃⁺), 7.6-7.2 (m, 4H, Ar-H), 4.8 (q, 1H, CH), 1.5 (d, 3H, CH₃) | 400 MHz NMR |

Chiral HPLC Method (Example):

-

Column: Crownpak CR(+) (Chiral crown ether phase specific for primary amines).

-

Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm.

-

Validation: The (R)-enantiomer typically elutes second on Crownpak CR(+) due to stronger complexation with the crown ether.

Applications in Drug Discovery

Privileged Scaffold

The (R)-1-(2-bromophenyl)ethanamine moiety is a "privileged structure" in GPCR ligand design. The ortho-bromo group serves two functions:

-

Steric Anchor: Locks the conformation of the ethylamine tail, reducing entropic penalty upon binding.

-

Synthetic Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to install biaryl or heteroaryl systems.

Key Intermediates

-

Neurological Agents: Precursor for NMDA receptor antagonists and SSRI analogs where the stereochemistry dictates potency.

-

Kinase Inhibitors: Used to introduce chirality into the ATP-binding pocket region of inhibitors.

Handling & Safety (SDS Summary)

-

Hazards: Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage.

-

Signal Word: Danger.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Desiccate.

-

First Aid: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[6][7] Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984-995. Link

-

Sigma-Aldrich. "(R)-(+)-1-(4-Bromophenyl)ethylamine Product Sheet." (Analogous data for rotation direction). Link

-

PubChem. "(R)-1-(2-Bromophenyl)ethanamine."[4] National Library of Medicine. Link

-

Paetzold, J., & Bäckvall, J. E. "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines."[8] Journal of the American Chemical Society, vol. 127, no.[8] 50, 2005, pp. 17620-17621. Link

-

Phenomenex. "Chiral HPLC Separation Strategies for Primary Amines." Phenomenex Technical Guide. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride | 64265-77-6 [buyersguidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

(R)-1-(2-Bromophenyl)ethanamine hydrochloride safety data sheet (SDS) information

Technical Monograph: (R)-1-(2-Bromophenyl)ethanamine Hydrochloride Advanced Handling, Safety, and Synthetic Utility Guide[1][2]

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: (1R)-1-(2-bromophenyl)ethanamine hydrochloride[1][2][3]

-

Molecular Weight: 236.54 g/mol (Salt); 200.08 g/mol (Free Base)[1][2]

Scientific Significance: This compound is a high-value chiral building block characterized by two critical structural features: the (R)-configured primary amine (serving as a chiral auxiliary or pharmacophore) and the ortho-bromine substituent .[1][2] The ortho positioning provides a unique steric handle for atroposelective synthesis and serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid construction of fused heterocyclic systems such as isoquinolines and indoles.[1][2]

Part 2: Critical Safety Profile (SDS Analysis)

Hazard Classification (GHS): While specific toxicological data for the ortho isomer salt is limited compared to its para analogs, it must be handled as a hazardous benzylamine derivative.[1]

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][7] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[7][8] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[7][8] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][8] |

Expert Insight - The "Hidden" Hazard: The hydrochloride salt is hygroscopic .[1][2] Upon exposure to atmospheric moisture, it can hydrolyze or clump, altering the stoichiometry of sensitive reactions. Furthermore, in basic workups (pH > 10), the salt converts to the free base, which is volatile and likely corrosive (Skin Corr.[1] 1B) , requiring a shift in PPE protocols from standard nitrile gloves to double-gloving or laminate barriers.[1]

Emergency Response Logic

The following workflow dictates the immediate response to exposure events, prioritizing neutralization and dilution.

Figure 1: Emergency response decision tree for amine salt exposure.

Part 3: Physicochemical Characterization

Accurate characterization is essential for validating enantiopurity before use in asymmetric synthesis.

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or free-base degradation.[1][2] |

| Melting Point | >200°C (Decomposes) | High lattice energy typical of benzylamine salts. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Toluene). |

| Chirality | (R)-Enantiomer | Verify via Chiral HPLC or Optical Rotation ( |

| Hygroscopicity | High | Must be weighed in a desiccated environment. |

Part 4: Synthetic Utility & Protocols

Strategic Application: The Ortho-Effect

Unlike the para-isomer, (R)-1-(2-bromophenyl)ethanamine possesses significant steric bulk near the amine.[1][2] This influences reaction rates:[1][2]

-

Nucleophilic Substitution: Slower kinetics due to ortho-Br shielding.[1]

-

Cross-Coupling: The amine often requires protection (e.g., Boc, Cbz) before Suzuki/Buchwald coupling to prevent catalyst poisoning by the free amine.[1]

Protocol A: "Self-Validating" Free-Basing & Coupling

Objective: Convert the stable HCl salt to the reactive free base in situ for an amide coupling reaction, ensuring no loss of optical purity.

Reagents:

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Solubilization: Dissolve the carboxylic acid and HATU in DMF. Stir for 5 mins to form the activated ester.

-

Salt Neutralization (The Critical Step): In a separate vial, suspend the amine HCl salt in DMF. Add 1.0 equiv of DIPEA.

-

Validation: The suspension should clarify as the free base is liberated.

-

-

Addition: Cannulate the amine solution into the activated ester mixture. Add the remaining 2.0 equiv of DIPEA.

-

Monitoring: Monitor via LC-MS. Look for the product mass (

).[1]-

Self-Check: If conversion is <50% after 1 hour, the ortho-bromine sterics may be hindering attack. Heat to 40°C gently.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃.

Synthetic Workflow Visualization

Figure 2: Synthetic pathway leveraging the ortho-bromine for downstream heterocycle formation.[1][2]

Part 5: Storage & Handling Recommendations

To maintain the high enantiomeric excess (ee) required for research:

-

Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can slowly oxidize the benzylic position over months.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light degradation.

References

-

PubChem. (2025).[1][6] Compound Summary: (1R)-1-(2-bromophenyl)ethanamine.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Ou, W., et al. (2013).[1][9] Asymmetric Synthesis of Chiral Amines via Ru-Catalyzed Reduction. Journal of Organic Chemistry. (Contextual reference for synthesis of bromophenyl ethylamines). Retrieved from [Link][1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-1-(2-Bromophenyl)ethanamine - Lead Sciences [lead-sciences.com]

- 6. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. canbipharm.com [canbipharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

(R)-1-(2-Bromophenyl)ethanamine hydrochloride storage and stability

Technical Whitepaper: Lifecycle Management of (R)-1-(2-Bromophenyl)ethanamine Hydrochloride

Executive Summary & Chemical Profile

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a critical chiral building block, often employed in the synthesis of complex pharmaceutical agents.[1] Its structural integrity relies on two fragile moieties: the chiral benzylic center (susceptible to racemization) and the aryl bromide (susceptible to photolytic cleavage).

This guide moves beyond generic "keep cold" advice, providing a mechanistic understanding of why specific protocols must be followed to maintain Enantiomeric Excess (ee%) and chemical purity.

Chemical Identity Table

| Attribute | Specification |

| Chemical Name | (R)-1-(2-Bromophenyl)ethanamine hydrochloride |

| CAS Number | 1187931-17-4 (HCl Salt) / 113974-24-6 (Free Base) |

| Molecular Formula | C₈H₁₀BrN[1][2][3] · HCl |

| Molecular Weight | 236.54 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Risks | Hygroscopic, Photolabile, Chiral Instability |

Degradation Mechanisms: The Science of Instability

To implement effective storage, one must understand the molecular "weak points" of the compound.

Photolytic Dehalogenation (The Aryl Bromide Risk)

The Carbon-Bromine (C-Br) bond in aromatic systems is sensitive to UV radiation (290–320 nm).[1] Upon exposure to light, homolytic cleavage can occur, generating a highly reactive phenyl radical. This radical abstracts hydrogen from the solvent or neighboring molecules, leading to the des-bromo impurity (1-phenylethanamine), which is chemically distinct and often difficult to separate.

Benzylic Racemization (The Chiral Risk)

While the hydrochloride salt form locks the nitrogen lone pair, preventing it from acting as a base, the benzylic proton (H at the chiral center) remains slightly acidic due to the electron-withdrawing nature of the ammonium group and the phenyl ring.

-

In Solid State (Dry): The crystal lattice restricts rotation and proton transfer, maintaining optical purity.

-

In Solution/Moisture: If the salt absorbs water (hygroscopicity), the crystal lattice breaks down. In the presence of even trace basic impurities or glass surface alkalinity, the benzylic proton can be exchanged, leading to the formation of the planar enamine-like transition state and subsequent racemization.

Visualizing the Degradation Pathways

Figure 1: Mechanistic pathways leading to chemical and optical degradation.[1]

Comprehensive Storage Protocol

This protocol is designed to arrest the kinetic processes described above.

Primary Storage Conditions

| Parameter | Setting | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering temperature significantly slows benzylic proton exchange and oxidative pathways.[1] |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (preventing oxidation) and moisture. Argon is preferred as it is heavier than air and forms a "blanket" over the solid. |

| Container | Amber Glass | Blocks UV radiation (<400 nm) to prevent C-Br bond scission.[1] |

| Desiccation | Required | The HCl salt is hygroscopic. Store the vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves). |

Handling "Warm-Up" Procedure (Crucial)

-

The Problem: Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric moisture onto the cold solid. This water initiates clumping and hydrolysis.

-

The Protocol:

-

Remove vial from freezer.

-

Place in a desiccator at room temperature.

-

Wait 30–60 minutes until the vial reaches ambient temperature.

-

Only then break the seal.

-

Quality Control (QC) & Re-Validation

Do not assume stability based on the label date. Perform re-validation before using the material in critical GMP steps.

QC Decision Matrix

Figure 2: Step-by-step decision tree for batch release.

Analytical Methodologies

-

Visual: Look for yellowing (oxidation) or clumping (hydration).

-

Achiral HPLC: Use a C18 column with UV detection at 254 nm. Look for the des-bromo peak (elutes earlier than the parent bromide).

-

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane/IPA (with 0.1% Diethylamine to sharpen amine peaks).

-

Target: >98% ee.

-

Safety & Handling

-

Corrosivity: As an amine hydrochloride, the compound is acidic upon contact with mucous membranes. Wear nitrile gloves and safety goggles.

-

Toxicity: Aryl bromides and amines can be biologically active.[4] Handle in a fume hood to avoid inhalation of dust.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Bromine oxides).

References

-

Chemical Identity & Physical Data: National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for CID 71755832, (R)-1-(2-Bromophenyl)ethanamine hydrochloride.[1][5] Retrieved from [Link]

-

Photostability of Aryl Halides: Q1 Scientific. (2021).[6][7] Photostability testing theory and practice. Retrieved from [Link]

-

Racemization Mechanisms: Page, P. C. B., et al. (2021). Continuous Flow Chiral Amine Racemization. The Journal of Organic Chemistry. Retrieved from [Link][1]

Sources

- 1. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. q1scientific.com [q1scientific.com]

Technical Monograph: Spectroscopic Profiling of (R)-1-(2-Bromophenyl)ethanamine HCl

[1][2]

Executive Summary & Chemical Identity

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral building block, frequently employed as a resolving agent and a pharmacophore in the synthesis of CNS-active agents.[1][2] The presence of the ortho-bromo substituent introduces significant steric bulk and electronic anisotropy, distinguishing its spectroscopic signature from para- and meta-isomers.[1][2]

Substance Identification

| Parameter | Detail |

| IUPAC Name | (1R)-1-(2-Bromophenyl)ethan-1-amine hydrochloride |

| CAS Number | 1187931-17-4 (HCl salt); 113974-24-6 (Free base) |

| Molecular Formula | C₈H₁₁BrClN (Salt); C₈H₁₀BrN (Base) |

| Molecular Weight | 236.54 g/mol (Salt); 200.08 g/mol (Base) |

| Chirality | R-enantiomer (Cahn-Ingold-Prelog) |

| Appearance | White to off-white crystalline solid |

Synthesis & Isolation Workflow

To understand the impurity profile and spectroscopic nuances, one must recognize the genesis of the compound.[2] The industrial standard typically involves the asymmetric reduction of the corresponding ketoxime or enzymatic transamination.

Process Flow Diagram

The following workflow illustrates the critical path from the ketone precursor to the isolated hydrochloride salt, highlighting control points for stereochemical integrity.

Figure 1: Synthetic pathway emphasizing the asymmetric hydrogenation step crucial for establishing the (R)-configuration.

Spectroscopic Characterization (The Core)

This section details the expected spectral data.[3] Note that the ortho-substitution pattern creates distinct shielding/deshielding effects compared to standard benzylamines.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for salts to prevent amine proton exchange and ensure solubility).[1] Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The ammonium protons (

| Shift (δ ppm) | Mult.[1][2][4] | Integ. | Assignment | Structural Insight |

| 8.60 - 8.90 | br s | 3H | Exchangeable with D₂O.[1][2] Broadening indicates salt formation. | |

| 7.68 | dd | 1H | Ar-H3 | Ortho to Br.[1][2] Most deshielded aromatic proton due to inductive effect of Br. |

| 7.55 | dd | 1H | Ar-H6 | Ortho to alkyl group.[1][2] |

| 7.45 | td | 1H | Ar-H5 | Meta to Br.[1][2] |

| 7.28 | td | 1H | Ar-H4 | Para to alkyl group.[1][2] |

| 4.85 | q | 1H | CH -NH₃⁺ | Benzylic methine.[1][2] Deshielded by ammonium cation and ortho-Br anisotropy.[1][2] |

| 1.52 | d | 3H | -CH ₃ | Methyl doublet ( |

¹³C NMR (100 MHz, DMSO-d₆)

The ortho-bromo substituent breaks the symmetry of the aromatic ring, resulting in six distinct aromatic signals.[1][2]

| Shift (δ ppm) | Assignment | Analysis |

| 138.5 | C-1 (Ipso) | Quaternary carbon attached to the ethylamine chain.[1][2] |

| 133.2 | C-3 (C-Br ortho) | High shift due to proximity to Br. |

| 129.8 | C-4 | |

| 128.5 | C-5 | |

| 127.9 | C-6 | |

| 122.4 | C-2 (C-Br) | Distinctive upfield shift for C-Br ipso carbon (heavy atom effect).[1][2] |

| 46.8 | C H-NH₃⁺ | Benzylic carbon.[1][2] |

| 20.5 | -C H₃ | Methyl carbon.[1][2] |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the salt form (broad ammonium bands) and the halogenated aromatic system.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2800 - 3150 | N-H str.[1][2] (Ammonium) | Broad, multiple bands characteristic of primary amine salts ( |

| 1580, 1475 | C=C str.[1][2] (Aromatic) | Skeletal ring vibrations. |

| 1510 | N-H bend | Asymmetric bending of the ammonium group.[1][2] |

| 1025 | C-N str.[1][2] | Aliphatic amine C-N stretch.[1][2] |

| 750 | C-H bend (oop) | Characteristic of ortho-disubstituted benzene (4 adjacent H).[1][2] |

| 650 - 700 | C-Br str.[1][2] | Aryl bromide stretch.[1][2] |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode).[1] The presence of Bromine provides a definitive isotopic signature. Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), creating a 1:1 doublet for the molecular ion.

-

Molecular Ion [M+H]⁺:

Fragmentation Pathway (ESI/CID)

Understanding fragmentation is vital for confirming the core structure during impurity profiling.

Figure 2: Primary fragmentation pathways observed in ESI-MS.[1][2] The loss of ammonia is the dominant initial event for alkylamines.[2]

Analytical Method Validation (Chiral HPLC)

For a chiral building block, determining Enantiomeric Excess (ee) is as critical as structural confirmation.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1] Note: The free base is generated in situ or pre-neutralized.[1][2]

-

Detection: UV @ 254 nm.[1]

-

Expectation: The (R)-enantiomer typically elutes differently than the (S)-isomer.[1] A racemic standard is required to establish retention times (

).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71755832, (1R)-1-(2-bromophenyl)ethanamine hydrochloride.[1][2][5] Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of N-Acetyl Enamides via Reductive Acylation of Ketoximes. (Context for oxime reduction pathways). Retrieved from [Link][1]

Sources

- 1. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 2. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR [m.chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

Technical Monograph: (1R)-1-(2-Bromophenyl)ethanamine Hydrochloride

Executive Summary

This guide provides a comprehensive technical analysis of (1R)-1-(2-bromophenyl)ethanamine hydrochloride , a high-value chiral building block in medicinal chemistry. Often utilized in Fragment-Based Drug Discovery (FBDD), this scaffold serves as a critical intermediate for kinase inhibitors and GPCR ligands where the ortho-bromo substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while locking conformation.

This document details the definitive IUPAC nomenclature, a robust asymmetric synthesis protocol utilizing Ellman’s auxiliary to ensure high enantiomeric excess (

Nomenclature & Structural Identity

Precise nomenclature is the bedrock of chemical communication.[1] For chiral salts, the naming convention must account for the parent chain, the principal functional group, stereochemistry, and the counterion.

The Definitive IUPAC Name:

(1R)-1-(2-Bromophenyl)ethanamine hydrochloride[2]

1.1 Deconstruction of the Name

-

Principal Functional Group: The amine (-NH

) takes priority, designating the parent structure as ethanamine (based on the two-carbon ethyl chain). -

Numbering: The carbon attached to the nitrogen is position 1.[2]

-

Substituent: A 2-bromophenyl group is attached at position 1.[3][4][5] The "2-bromo" indicates the bromine atom is ortho to the attachment point on the phenyl ring.[1]

-

Stereochemistry: The (1R) prefix denotes the absolute configuration at the chiral center (C1).

-

Salt Form: The suffix hydrochloride indicates the amine is protonated by hydrochloric acid, forming an ionic lattice.

Common/Alternative Names:

-

(R)-2-Bromo-alpha-methylbenzylamine hydrochloride

-

(R)-1-(2-Bromophenyl)ethylamine HCl[3]

Asymmetric Synthesis: The Ellman Protocol

Synthesizing ortho-substituted chiral benzylic amines is non-trivial due to steric hindrance.[1] The most reliable, scalable method involves the condensation of 2-bromoacetophenone with (R)-tert-butanesulfinamide (Ellman’s auxiliary), followed by diastereoselective reduction.

2.1 Strategic Rationale

Direct reductive amination often yields racemates.[1] Enzymatic resolution can be slow with bulky ortho-substituents. The Ellman Sulfinamide route is chosen here for three reasons:

-

Steric Tolerance: Titanium(IV) ethoxide promotes condensation even with hindered ketones.[1]

-

Predictable Stereocontrol: The cyclic transition state during reduction allows for predictable induction of the new chiral center.[1]

-

Purity: The crystalline nature of the sulfinamide intermediate allows for

upgrade via recrystallization before the final hydrolysis.[1]

2.2 Reaction Pathway Visualization

2.3 Step-by-Step Protocol

Step 1: Imine Formation (Condensation) [6]

-

Reagents: 2-Bromoacetophenone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv). -

Solvent: Dry THF (0.5 M concentration).

-

Procedure:

-

Dissolve ketone and sulfinamide in THF under N

. -

Add Ti(OEt)

dropwise (Caution: Exothermic).[1] -

Heat to reflux (approx. 70°C) for 16–24 hours. Note: The ortho-bromo group slows this reaction significantly compared to unsubstituted acetophenone.

-

Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium oxide salts through Celite.[1]

-

Step 2: Diastereoselective Reduction

-

Reagents: NaBH

(3.0 equiv).[1] -

Conditions: THF, -48°C to RT.

-

Mechanism: Using NaBH

typically proceeds via a chelated transition state.[1] With the (R)-auxiliary, this reduction generally favors the formation of the (R,R)-sulfinamide intermediate (which yields the (R)-amine upon hydrolysis). -

Validation Point: Monitor consumption of imine by TLC.

Step 3: Hydrolysis to Hydrochloride Salt

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the purified sulfinamide intermediate in MeOH.[1]

-

Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.

-

Concentrate in vacuo.

-

Precipitation: Triturate the residue with diethyl ether or MTBE to precipitate the white hydrochloride salt.

-

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis comes from rigorous characterization.[1] You must prove two things: Chemical Purity and Optical Purity.[1]

3.1 1H NMR Interpretation (DMSO-d6)

The ortho-bromo substituent creates a distinct shielding/deshielding effect.

-

8.5-8.8 ppm (br s, 3H): Ammonium protons (-NH

- 7.6-7.2 ppm (m, 4H): Aromatic protons. Look for the multiplet pattern characteristic of 1,2-disubstitution.[1]

- 4.8 ppm (q, 1H): The benzylic methine proton (CH -N). This quartet is diagnostic.

- 1.5 ppm (d, 3H): The methyl group doublet.

3.2 Chiral HPLC Method

To determine Enantiomeric Excess (

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Expected Result | Baseline separation of (R) and (S) enantiomers. |

Decision Logic for Purity:

If

Handling, Stability & Applications

4.1 Physical Properties & Storage[8]

-

State: White to off-white crystalline solid.

-

Hygroscopicity: Like most amine hydrochlorides, this compound is hygroscopic .[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

-

Stability: The C-Br bond is stable under standard storage conditions but light-sensitive over long periods. Store in amber vials.

4.2 Application in Drug Discovery

The (1R)-1-(2-bromophenyl)ethanamine scaffold is a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

-

Conformational Lock: The 2-bromo group forces the ethylamine side chain out of planarity with the phenyl ring, creating a specific 3D vector for binding.

-

Synthetic Handle: The bromine allows for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., replacing Br with an aryl or heteroaryl group) without racemizing the sensitive amine center, provided the coupling conditions are basic but not harsh enough to deprotonate the alpha-carbon.

References

- IUPAC Nomenclature of Organic Chemistry. (Blue Book). Rules P-62 (Amines) and P-91 (Stereochemical descriptors). International Union of Pure and Applied Chemistry.

-

Ellman, J. A., et al. (1997).[9] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

PubChem Compound Summary. (2024). "(1R)-1-(2-bromophenyl)ethanamine."[3][4][5] National Center for Biotechnology Information.

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 8. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Strategic Sourcing and Technical Validation of (R)-1-(2-Bromophenyl)ethanamine Hydrochloride

Executive Summary: The "Ortho" Challenge

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral building block, distinct from its para- and meta- isomers due to the significant steric hindrance imposed by the ortho-bromo substituent. This steric bulk influences not only its chemical reactivity in downstream cross-coupling (e.g., Buchwald-Hartwig amination) but also the difficulty of its enantioselective synthesis.

For drug development professionals, the sourcing challenge is twofold:

-

Database Ambiguity: Inconsistent CAS registry numbers for the HCl salt across different vendor databases.

-

Enantiomeric Purity Risks: The ortho-substitution can hinder enzymatic resolution, leading to lower enantiomeric excess (ee) in cheaper, lower-grade batches.

This guide provides a validated technical framework for identifying reliable suppliers, verifying isotopic/chiral purity, and understanding the synthesis-derived impurity profiles.

Chemical Intelligence & Identity

Before engaging suppliers, exact specification alignment is required. The HCl salt is the preferred form for stability, preventing oxidation and carbamate formation common in the free base.

| Feature | Specification | Technical Note |

| Compound Name | (R)-1-(2-Bromophenyl)ethanamine Hydrochloride | Often listed as (R)-2-Bromo-α-methylbenzylamine HCl |

| CAS (HCl Salt) | 1187928-17-1 (Primary) | Note:[1][2][3] Some databases (e.g., Leyan) list 1187931-17-4 . Always verify by structure. |

| CAS (Free Base) | 113974-24-6 | If sourcing free base, store under Argon at -20°C. |

| Molecular Formula | C₈H₁₁BrClN | MW: 236.54 g/mol |

| Chirality | (R)-enantiomer | Critical check: Ensure supplier specifies "ee > 98%". |

| Physical State | White to off-white crystalline solid | Hygroscopic; protect from moisture. |

The Sourcing Landscape: Tiered Supplier Analysis

The market is divided between Stocking Aggregators (fast delivery, variable batch origin) and Synthesis Specialists (consistent batch-to-batch quality).

Tier 1: Synthesis Specialists (Recommended for Scale-up)

These suppliers likely control the manufacturing process, offering transparency on the synthesis route (e.g., Ellman vs. Resolution).

-

Fluorochem (UK): High reliability for halogenated aromatics. Excellent documentation (HNMR, chiral HPLC).

-

Enamine (Ukraine/Latvia): Global leader in building blocks. Likely synthesizes via asymmetric imine reduction.

-

Combi-Blocks (USA): Strong inventory of chiral amines; often provides batch-specific QA data online.

Tier 2: Global Aggregators (Recommended for HTS/Hit-to-Lead)

These vendors source from multiple OEMs. Critical to request a specific batch CoA before purchase.

-

ChemScene / BLDpharm: Extensive catalog presence.[3] Good for <5g quantities.[3]

-

J&K Scientific: Strong presence in Asia; reliable for "in-stock" verification.

-

Sigma-Aldrich (MilliporeSigma): Highest cost, but highest QA assurance for reference standards.

Technical Validation: Synthesis & Impurity Profiling

To validate a supplier, you must understand how they made the compound. The synthesis route dictates the impurity profile.

Synthesis Routes & Impurity Risks

The ortho-bromo group makes classical resolution (crystallization with tartaric acid) inefficient due to low yields. Modern suppliers typically use Asymmetric Addition (Ellman's Auxiliary) or Enantioselective Hydrogenation .

Workflow Visualization: Synthesis-Derived Impurities

The following diagram illustrates the two primary commercial routes and the specific impurities you must test for in the CoA.

Figure 1: Comparison of synthesis routes. Route A (Ellman) is preferred for the ortho-substituted amine to ensure high enantiomeric excess (>98%). Route B often leaves residual (S)-enantiomer.

Analytical Protocol: Self-Validating the Supply

Do not rely solely on the vendor's CoA. The ortho-bromo substituent creates unique separation challenges.

Recommended Chiral HPLC Method: Standard OD-H columns may struggle with the steric bulk unless flow rates are optimized.

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or Chiralcel OD-H (5µm, 4.6 x 250mm) | Amylose/Cellulose backbones provide the best cavity fit for bulky ortho-aromatics. |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA is critical to suppress peak tailing of the primary amine. |

| Flow Rate | 0.5 mL/min | Crucial: Lower flow rate (vs standard 1.0) improves resolution of the ortho-isomer. |

| Detection | UV @ 254 nm | The bromophenyl chromophore is strong at 254 nm. |

| Expected Retention | (R)-isomer typically elutes 2nd on AD-H (Verify with racemate) | Note: Elution order can reverse between OD-H and AD-H. Always run a racemic standard first. |

Procurement Decision Matrix

Use this logic gate to determine your sourcing strategy based on project stage.

Figure 2: Sourcing decision tree. For scale-up (>100g), explicitly requesting the Synthesis Route (ROS) prevents receiving batches made via inefficient chiral resolution.

References

-

PubChem Compound Summary. (R)-1-(2-Bromophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

- Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. (Foundational reference for the recommended synthesis route).

-

Phenomenex Chiral Separation Guide. Strategies for Chiral HPLC Method Development. Available at: [Link]

Sources

- 1. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1-(2-溴苯基)乙-1-胺 | 1-(2-Bromophenyl)ethan-1-amine | 113899-55-1 - 乐研试剂 [leyan.com]

- 3. (R)-1-(2-溴苯基)乙胺盐酸盐 | (R)-1-(2-Bromophenyl)ethanamine hyd | 1187931-17-4 - 乐研试剂 [leyan.com]

Technical Specification & Quality Assurance Guide: (R)-1-(2-Bromophenyl)ethanamine HCl

The following technical guide provides an in-depth specification and quality assurance framework for (R)-1-(2-Bromophenyl)ethanamine Hydrochloride . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) teams requiring rigorous standards for this chiral building block.

Executive Summary

(R)-1-(2-Bromophenyl)ethanamine HCl (CAS: 1187928-17-1) is a high-value chiral synthon used primarily in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and GPCR ligands. Its utility lies in the ortho-bromo "handle," which facilitates metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) while preserving the chiral center at the benzylic position.

However, the steric congestion of the ortho-substituent and the lability of the chiral center under harsh conditions make purity critical. Low enantiomeric excess (ee) or the presence of des-bromo impurities can lead to costly downstream failures in diastereoselective synthesis. This guide establishes a "Gold Standard" specification profile to mitigate these risks.

Part 1: Critical Quality Attributes (CQAs) & Specifications

The following specifications represent a robust acceptance criteria set for pharmaceutical-grade research and development.

Table 1: Comprehensive Purity Specifications

| Attribute | Specification | Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual | Discoloration often indicates oxidation of the amine or presence of free bromine species. |

| Identification | Conforms to Structure (1H-NMR, MS) | NMR/MS | Confirms the ortho-substitution pattern and salt stoichiometry. |

| Chemical Purity | ≥ 98.0% (Area %) | HPLC (Achiral) | High purity prevents side-reactions during metal-catalyzed couplings. |

| Chiral Purity | ≥ 99.0% ee (Target)≥ 98.0% ee (Limit) | Chiral HPLC | Critical for avoiding diastereomeric mixtures in subsequent steps. |

| Assay (Titration) | 98.0% – 102.0% (dried basis) | Argentometric / Potentiometric | Confirms the HCl salt stoichiometry (1:1). |

| Water Content | ≤ 1.0% w/w | Karl Fischer (KF) | Excess water can interfere with moisture-sensitive coupling reagents (e.g., acid chlorides, isocyanates). |

| Residue on Ignition | ≤ 0.1% | USP <281> | Limits inorganic salts/catalyst residues from upstream synthesis. |

| Residual Solvents | Conform to ICH Q3C | GC-HS | Common solvents: Ethanol, IPA, Ethyl Acetate. |

Part 2: Analytical Methodologies

To ensure the specifications above are met, the following validated methodologies are recommended. These protocols are derived from standard practices for chiral phenylethylamines.

Method A: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (R)-enantiomer and detect the (S)-enantiomer impurity.[1]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

-

Rationale: These polysaccharide columns are the industry standard for separating benzylamine enantiomers via hydrogen bonding and pi-pi interactions.

-

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is mandatory to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp resolution.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

-

Detection: UV @ 220 nm or 254 nm.

-

System Suitability: Resolution (

) between (S) and (R) enantiomers > 2.0.

Method B: Chemical Purity (Achiral HPLC)

Objective: Detect process impurities such as des-bromo analogs or oxidation byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 100 x 4.6 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Rationale: A steep gradient is required to elute the hydrophobic brominated aromatics while separating early-eluting polar degradation products.

-

Part 3: Impurity Profiling & Control Logic

Understanding the origin of impurities allows for proactive troubleshooting. The diagram below illustrates the synthesis/degradation logic and the associated QC checkpoints.

Impurity Pathways[3]

-

Des-bromo Impurity: Originates from incomplete bromination of the starting material or hydrodehalogenation during reduction steps.

-

S-Enantiomer: Originates from poor stereocontrol during asymmetric synthesis (e.g., enzymatic resolution or asymmetric hydrogenation).

-

Oxidation Products: Benzylamines can oxidize to imines or acetophenones if stored improperly.

Visualization: Quality Control Workflow

The following Graphviz diagram outlines the decision logic for batch release, emphasizing the critical "Stop/Go" gates based on Chiral and Chemical purity.

Caption: QC Decision Tree ensuring only high-fidelity chiral building blocks enter the synthesis pipeline.

Part 4: Handling, Stability & Safety

Hygroscopicity & Salt Form

As a hydrochloride salt, the compound is generally stable but can be hygroscopic .

-

Risk: Absorption of moisture alters the stoichiometry, leading to errors in weighing (lower effective molarity).

-

Protocol: Store in a tightly sealed container with desiccant at 2-8°C. Allow the container to reach room temperature before opening to prevent condensation.

Racemization Risk

While the HCl salt locks the amine in a protonated state (preventing inversion), the free base is susceptible to racemization if heated in the presence of strong bases or radical initiators.

-

Recommendation: Always perform neutralization/free-basing immediately prior to the coupling reaction, preferably in situ, to minimize time as a free amine.

References

-

Fluorochem. (2025).[3] Product Specification: 1-(2-Bromophenyl)ethanamine hydrochloride.[4] Retrieved from

-

Phenomenex. (2025).[3] Chiral HPLC Separation Guide: Polysaccharide Phases for Amine Resolution. Retrieved from

-

Sigma-Aldrich (Merck). (2025). General Methods for Chiral Phenylethylamine Analysis. Retrieved from

-

PubChem. (2025).[3][5][6] Compound Summary: (R)-1-(2-Bromophenyl)ethanamine.[3][7][8] National Library of Medicine. Retrieved from [3]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (R)-(+)-1-(4-Bromophenyl)ethylamine = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. (R)-1-(2-Bromophenyl)ethanamine - Lead Sciences [lead-sciences.com]

Key differences between (R) and (S) enantiomers of 1-(2-Bromophenyl)ethanamine

Chiral Dichotomy: A Technical Guide to (R) and (S)-1-(2-Bromophenyl)ethanamine

Executive Summary: The Ortho-Effect in Chiral Scaffolds

1-(2-Bromophenyl)ethanamine (CAS: 140632-12-8 for the (S)-isomer) represents a specialized class of chiral benzylic amines. Unlike its para-substituted counterparts, the ortho-bromo substituent introduces a critical steric element adjacent to the chiral center. For drug developers, this molecule is not merely a chiral building block; it is a conformationallock .[1]

The proximity of the bromine atom to the amine-bearing carbon restricts rotation around the C(aryl)-C(alkyl) bond, creating a distinct "chiral pocket" depth. This guide delineates the physicochemical divergence, synthetic access, and analytical discrimination of the (R) and (S) enantiomers, with a focus on their utility as resolving agents and pharmacophores in kinase and GPCR ligand synthesis.

Physicochemical & Stereochemical Differentiation

The absolute configuration of 1-(2-bromophenyl)ethanamine dictates its spatial interaction with biological targets. The ortho-bromo group creates a "steric wall" that amplifies the difference between the two enantiomers in chiral environments.[1]

Comparative Properties Table

| Feature | (S)-(-)-1-(2-Bromophenyl)ethanamine | (R)-(+)-1-(2-Bromophenyl)ethanamine |

| Configuration | S (Sinister) | R (Rectus) |

| Optical Rotation | Levorotatory ( | Dextrorotatory ( |

| 3D Topology | Amine projects away from Br-induced steric bulk (in lowest energy conformer).[2] | Amine projects towards specific binding pockets defined by the Br-shield.[1] |

| Salt Formation | Forms crystalline diastereomeric salts with (S)-Mandelic Acid .[3] | Forms crystalline diastereomeric salts with (R)-Mandelic Acid or (L)-Tartaric Acid . |

| Key Utility | Precursor for (S)-configured kinase inhibitors. | Chiral auxiliary for asymmetric alkylation.[1] |

Technical Insight: The ortho-Br atom is not just a halogen; it is a handle for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). Using the enantiopure amine before coupling allows for the construction of axially chiral biaryls or complex heterocycles without racemization, provided the coupling conditions (base/temperature) are controlled.

Synthetic Pathways & Resolution Strategies

Obtaining high Enantiomeric Excess (ee > 99%) is non-trivial due to the steric hindrance of the ortho-position. Two primary methodologies are industry-standard: Biocatalytic Kinetic Resolution (preferred for scalability) and Classical Chemical Resolution .

Method A: Lipase-Catalyzed Kinetic Resolution (The Gold Standard)

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.

Mechanism: The active site of CAL-B has a "stereochemical gate."[1] The (R)-enantiomer of 1-(2-bromophenyl)ethanamine fits into the acyl-enzyme complex, allowing transfer of the acyl group. The (S)-enantiomer is sterically rejected due to the clash between the methyl group and the enzyme's histidine wall.

Protocol: Kinetic Resolution of Racemic 1-(2-Bromophenyl)ethanamine

-

Reagents: Racemic amine (1.0 eq), Ethyl Acetate (Solvent & Acyl Donor), Novozym 435 (Immobilized CAL-B).

-

Conditions:

, orbital shaking (200 rpm).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of racemic 1-(2-bromophenyl)ethanamine in 50 mL of anhydrous Ethyl Acetate.

-

Enzyme Addition: Add 200 mg of Novozym 435 (approx. 2% w/w relative to substrate).

-

Incubation: Shake at

. Monitor reaction by chiral HPLC (see Section 4). -

Termination: Stop when conversion reaches exactly 50% (theoretical maximum for KR). This usually takes 12–24 hours.[1]

-

Work-up: Filter off the enzyme (recyclable).[1]

-

Separation:

-

The solution contains (S)-Amine (unreacted) and (R)-Acetamide .

-

Partition between Ethyl Acetate and 1M HCl.[1]

-

Aqueous Layer: Contains (S)-Amine salt. Basify with NaOH and extract to yield pure (S)-enantiomer.

-

Organic Layer: Contains (R)-Acetamide . Hydrolyze (6M HCl, Reflux, 4h) to yield pure (R)-enantiomer.

-

Visualizing the Resolution Logic

Caption: Figure 1. Biocatalytic kinetic resolution workflow utilizing CAL-B to separate (R) and (S) enantiomers based on steric discrimination.

Analytical Characterization (Self-Validating Systems)

Distinguishing the enantiomers requires specific chiral stationary phases (CSPs).[4] Standard C18 columns will not separate these isomers.[1]

Chiral HPLC Method

The ortho-bromo substituent enhances separation on polysaccharide columns due to the "twist" it induces in the phenyl ring relative to the amine.[1]

-

Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Critical: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Strong absorption due to the bromophenyl chromophore).

-

Expected Elution:

-

(S)-Enantiomer: Typically elutes first (

min). -

(R)-Enantiomer: Typically elutes second (

min). -

Note: Elution order can reverse depending on the specific column lot or solvent ratio; always validate with a known standard or by checking optical rotation of the isolated peak.

-

Functional Applications in Drug Discovery

The choice between (R) and (S) is rarely arbitrary. The ortho-bromo motif is often used in "Fragment-Based Drug Design" (FBDD).

-

Chiral Auxiliaries: The (R)-amine is frequently used to form diastereomeric amides with racemic acids.[1] The bulky ortho-bromo group maximizes the energy difference between the two diastereomeric transition states, leading to higher resolution efficiency compared to unsubstituted phenethylamine.[1]

-

Pharmacophore Construction (Suzuki Coupling):

-

Scenario: You are building a kinase inhibitor.[1]

-

Workflow: React (S)-1-(2-bromophenyl)ethanamine with a boronic acid derivative (e.g., Indole-5-boronic acid) via Suzuki coupling.

-

Result: The chirality is preserved. The resulting biaryl system now has a chiral amine handle in a specific vector.[1] If the (R)-enantiomer were used, the amine vector would point

in the opposite direction, likely abolishing binding affinity in the ATP pocket.

-

Decision Matrix: Selecting the Correct Enantiomer

Caption: Figure 2. Decision matrix for selecting (R) vs (S) enantiomers based on steric requirements and target topology.

References

-